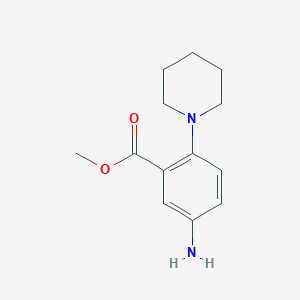

Methyl 5-amino-2-(piperidin-1-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-piperidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)11-9-10(14)5-6-12(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVWBKZDTDVVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways

Established Synthetic Routes to Methyl 5-amino-2-(piperidin-1-yl)benzoate

A well-documented and reliable method for the preparation of this compound involves a two-step sequence starting from Methyl 2-fluoro-5-nitrobenzoate. This process includes a nucleophilic aromatic substitution followed by the reduction of a nitro group.

Multi-Step Synthesis from Methyl 2-fluoro-5-nitrobenzoate

This synthetic route is characterized by its sequential and controlled transformations, allowing for the specific introduction of the desired functional groups onto the benzene (B151609) ring.

The initial step in this synthesis is the displacement of the fluorine atom from Methyl 2-fluoro-5-nitrobenzoate via a nucleophilic aromatic substitution (SNAr) reaction with piperidine (B6355638). The electron-withdrawing nitro group in the para position and the ester group in the ortho position activate the aryl fluoride (B91410) towards nucleophilic attack.

The reaction is typically carried out by treating Methyl 2-fluoro-5-nitrobenzoate with piperidine in a suitable solvent. Common solvents for such reactions include polar aprotic solvents like dimethylformamide (DMF), which can facilitate the reaction by solvating the cationic intermediate. The presence of a base, such as potassium carbonate (K2CO3), is often employed to neutralize the hydrofluoric acid generated during the reaction, driving the equilibrium towards the product. The reaction mixture is generally heated to ensure a reasonable reaction rate. A study on a similar system, the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with piperidine, utilized potassium carbonate as a base in DMF at 85°C, affording the corresponding piperidinyl-substituted product in a 51% yield. While the specific yield for the reaction with Methyl 2-fluoro-5-nitrobenzoate may vary, these conditions provide a valuable reference point.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Methyl 2-fluoro-5-nitrobenzoate | Piperidine | K₂CO₃ | DMF | ~85 |

This reaction yields the intermediate, Methyl 2-(piperidin-1-yl)-5-nitrobenzoate.

The subsequent step involves the reduction of the nitro group of Methyl 2-(piperidin-1-yl)-5-nitrobenzoate to an amino group. Catalytic hydrogenation is a widely employed and efficient method for this transformation due to its high selectivity and clean reaction profile.

This reduction is typically performed by exposing the nitro compound to hydrogen gas in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is carried out in a suitable solvent, often an alcohol such as methanol (B129727) or ethanol, which can dissolve the starting material and is inert under the reaction conditions. The hydrogenation is usually conducted at or slightly above atmospheric pressure of hydrogen. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the uptake of hydrogen. Upon completion, the catalyst is removed by filtration, and the desired product, this compound, is isolated from the filtrate.

| Substrate | Catalyst | Solvent | Hydrogen Pressure |

|---|---|---|---|

| Methyl 2-(piperidin-1-yl)-5-nitrobenzoate | Pd/C or Pt/C | Methanol or Ethanol | Atmospheric |

Investigation of Analogous Precursors and Reaction Conditions

The synthesis of this compound can also be approached by considering analogous precursors where the leaving group at the 2-position or the substituents on the benzene ring are varied. For instance, instead of a fluoro group, a chloro or bromo group could serve as the leaving group in the initial SNAr reaction. However, the reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, making the fluoro-substituted precursor particularly advantageous for this transformation.

Variations in the ester group, for example, using an ethyl or tert-butyl ester instead of a methyl ester, are also conceivable. These modifications would be expected to have a minimal impact on the course of the nucleophilic substitution and the subsequent nitro group reduction, although reaction rates and yields might be slightly altered. The choice of such precursors would likely be dictated by the availability and cost of the starting materials.

Development of Novel and Efficient Synthetic Approaches

While the multi-step synthesis is a robust method, the development of more efficient synthetic strategies, such as one-pot procedures, is a continuous goal in organic synthesis to reduce reaction time, cost, and environmental impact.

One-Pot Synthetic Strategies for Benzoate (B1203000) Derivatives

A one-pot synthesis for this compound would ideally combine the nucleophilic aromatic substitution and the nitro group reduction in a single reaction vessel without the isolation of the intermediate. Such a strategy could potentially involve the initial SNAr reaction between Methyl 2-fluoro-5-nitrobenzoate and piperidine, followed by the in-situ reduction of the resulting nitro-intermediate.

For the reduction step in a one-pot process, alternatives to catalytic hydrogenation that are compatible with the initial reaction conditions would be necessary. Chemical reducing agents such as sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) in the presence of an acid are often used for the reduction of nitroarenes and could be explored in this context. The development of a successful one-pot synthesis would require careful optimization of reaction conditions, including the choice of solvent, base, and reducing agent, to ensure the compatibility of all reaction components and to maximize the yield of the final product. While specific one-pot syntheses for this exact molecule are not widely reported, the principles of one-pot reactions are actively applied to the synthesis of various substituted aminobenzoates.

Exploration of Multicomponent Reactions for Piperidine-Substituted Compounds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.govtaylorfrancis.com This approach is valued for its operational simplicity, convergence, and ability to rapidly generate complex molecular scaffolds, making it a powerful tool in medicinal chemistry and drug discovery. acs.orgnih.gov The synthesis of piperidine-containing molecules, a common motif in pharmaceuticals, has significantly benefited from the application of MCRs. ajchem-a.comresearchgate.net

A prominent example is the Ugi four-component reaction (U-4CR), which involves the condensation of a carboxylic acid, an amine, a carbonyl compound, and an isocyanide. researchgate.net The versatility of the Ugi reaction allows for the creation of diverse libraries of compounds. nih.gov It has been successfully employed in the solid-phase synthesis of N-substituted pyrrolidinones tethered to N-substituted piperidines. In this methodology, a resin-bound component, such as glutamic acid, serves as the bifunctional starting material. nih.govacs.org By using a piperidine-based carbonyl component, such as Boc-piperidone, the piperidine ring is incorporated directly into the final structure. acs.org This strategy highlights the modularity of MCRs in constructing complex heterocyclic systems.

Another significant isocyanide-based MCR is the Passerini reaction. First described in 1921, this reaction combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org While distinct from the Ugi reaction, its principles of converging multiple components to build molecular complexity are similar and have been applied to the synthesis of various pharmaceutical precursors. nih.govwikipedia.org

The table below summarizes key MCRs utilized in the synthesis of piperidine-based compounds.

| Multicomponent Reaction | Reactants | Product Type | Relevance to Piperidine Synthesis |

| Ugi Reaction (U-4CR) | Amine, Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Directly incorporates piperidine as the amine or carbonyl component (e.g., using Boc-piperidone) to form complex piperidine derivatives. nih.govresearchgate.net |

| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Can be used to create functionalized acyclic precursors that can be later cyclized to form piperidine rings or other heterocycles. wikipedia.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, two equivalents of a β-ketoester, Ammonia/Ammonium Acetate | Dihydropyridine | While primarily for dihydropyridines, subsequent reduction can yield the corresponding piperidine scaffold. nih.gov |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl Compound | β-Amino-carbonyl compound (Mannich base) | Used to synthesize precursors for piperidinones and other functionalized piperidines. nih.gov |

These reactions demonstrate the strategic advantage of MCRs in efficiently assembling the core piperidine scaffold, often with multiple points of diversity for generating compound libraries. researchgate.netresearchgate.net

Optimization of Reaction Parameters and Yields

The efficiency and outcome of synthetic reactions, including MCRs for piperidine derivatives, are critically dependent on the careful optimization of various parameters. Key variables that are typically fine-tuned include the choice of solvent, reaction temperature, stoichiometry of reactants, and the use of catalysts. researchgate.net

In the context of the Ugi reaction for solid-phase synthesis of piperidine-tethered compounds, driving the reaction to completion is essential for achieving high yields. Initial attempts using equimolar amounts of reactants may result in incomplete conversion. Researchers have found that using an excess of certain components, such as the isocyanide and ketone, can significantly improve product yields. nih.gov For instance, in a solid-phase Ugi reaction, using a twofold excess of benzyl (B1604629) isocyanide and cyclohexanone (B45756) was found to produce better results compared to using only 1.1 equivalents. nih.gov

The selection of the solvent system is another crucial factor. A study on the synthesis of pyrazolo[1,5-a]pyridines via a cycloaddition reaction systematically screened various solvents. researchgate.net The results, summarized in the table below, show that acetonitrile (B52724) provided the highest yield, demonstrating the profound impact of the reaction medium. researchgate.net Furthermore, the energy source can influence both the reaction rate and yield; in this case, sonication proved superior to conventional heating. researchgate.net These principles of solvent and energy source optimization are broadly applicable to the synthesis of other nitrogen-containing heterocycles like piperidines.

| Entry | Solvent | Energy Source | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | Conventional Heating | 54 |

| 2 | Ethanol | Sonication | 69 |

| 3 | Acetonitrile | Conventional Heating | 70 |

| 4 | Acetonitrile | Sonication | 92 |

| 5 | Methanol | Sonication | 65 |

| 6 | Dioxane | Sonication | 58 |

| 7 | Toluene | Sonication | 43 |

Catalysis also plays a pivotal role. While some MCRs can proceed without a catalyst, others are significantly enhanced by one. For example, the synthesis of functionalized piperidines can be achieved using catalysts like ZrOCl₂·8H₂O or wet picric acid. taylorfrancis.com In other related C-N bond-forming reactions, such as the Buchwald-Hartwig amination, palladium catalysts with specialized phosphine (B1218219) ligands are essential for coupling amines with aryl halides. wikipedia.orglibretexts.org The development of increasingly active and robust catalyst systems allows reactions to proceed under milder conditions with a broader range of substrates. wikipedia.org Biocatalysis, using enzymes like immobilized lipases, is also an emerging strategy for the green synthesis of piperidine derivatives via MCRs, offering high yields and catalyst reusability. rsc.org

Chemical Reactivity and Transformation Studies of Methyl 5 Amino 2 Piperidin 1 Yl Benzoate

Reactions Involving the Aromatic Amino Group

The presence of an amino group on the aromatic ring provides a nucleophilic center that can participate in a range of reactions, from simple acylation to the construction of complex heterocyclic systems.

Amidation and Acylation Reactions

The aromatic amino group of Methyl 5-amino-2-(piperidin-1-yl)benzoate can readily undergo amidation and acylation reactions with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (activated with coupling agents). These reactions lead to the formation of an amide linkage on the benzene (B151609) ring. The nucleophilicity of the amino group is influenced by the electronic effects of the other substituents on the ring.

While specific studies on the amidation and acylation of this compound are not extensively documented, the reactivity is expected to be analogous to other substituted anilines. For instance, the acylation of anthranilic acid derivatives is a common step in the synthesis of various pharmacologically active compounds. nih.gov

| Reactant | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Anthranilic acid | Chloroacetyl chloride | N-(Chloroacetyl)anthranilic acid | - | nih.gov |

| 4-Anilinopiperidine | Propionyl chloride | N-(1-phenylpiperidin-4-yl)propanamide | - | nih.gov |

Formation of Nitrogen-Containing Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both an amino group and an ester, makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic scaffolds. These reactions often involve the participation of the amino group as a nucleophile to form a new ring system.

A significant application of similar 2-aminobenzoate (B8764639) structures is in the synthesis of quinazolinones. nih.govbohrium.comresearchgate.net This typically involves a condensation reaction with an appropriate carbonyl compound or its equivalent, followed by cyclization. For example, the reaction of anthranilamides with aldehydes can lead to the formation of quinazolinones through an aerobic oxidation process. bohrium.com Similarly, methyl anthranilate can be used to synthesize 4(3H)-quinazolinones. researchgate.net Given the structural similarities, this compound is a potential candidate for the synthesis of novel quinazoline (B50416) derivatives.

Furthermore, 2-aminobenzophenones, which can be derived from 2-aminobenzoates, are key precursors for the synthesis of 1,4-benzodiazepines. wum.edu.plwum.edu.plresearchgate.net This suggests another avenue for the derivatization of this compound into more complex heterocyclic systems.

| Starting Material | Reagents | Heterocyclic Product | Reaction Type | Reference |

|---|---|---|---|---|

| Anthranilamide | Aldehydes | Quinazolinones | Aerobic Oxidative Cyclization | bohrium.com |

| Methyl anthranilate | Secondary amides | 4(3H)-Quinazolinones | PPSE Promoted Synthesis | researchgate.net |

| 2-Aminobenzophenones | - | 1,4-Benzodiazepines | Cyclization | wum.edu.plwum.edu.plresearchgate.net |

Derivatization for Enhanced Reactivity or Specific Applications

The amino group can be derivatized to modify the reactivity of the molecule or to introduce specific functionalities for various applications. For instance, diazotization of the amino group can be performed to introduce a variety of other functional groups, a common strategy for aromatic amines.

Transformations of the Ester Moiety

The methyl ester group in this compound is susceptible to nucleophilic attack, allowing for transformations such as hydrolysis and transesterification.

Hydrolysis Reactions (Acid- and Base-Catalyzed)

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. The rate of hydrolysis is influenced by the substituents on the aromatic ring. Studies on the hydrolysis of 2-aminobenzoate esters have shown that the neighboring amino group can act as an intramolecular general base catalyst, leading to a significant rate enhancement compared to their para-substituted counterparts. acs.orgnih.govacs.orgresearchgate.net This effect is observed to be pH-independent over a certain range. acs.orgnih.govacs.org

| Ester | Conditions | Key Finding | Reference |

|---|---|---|---|

| Phenyl 2-aminobenzoate | H2O, 50 °C | pH-independent hydrolysis from pH 4-8 due to intramolecular general base catalysis. | acs.orgacs.org |

| Trifluoroethyl 2-aminobenzoate | H2O, 50 °C | Exhibits a similar pH-independent hydrolysis profile. | acs.org |

| p-Nitrophenyl 2-aminobenzoate | H2O, 50 °C | Rate enhancement of 50-100 fold compared to the para-substituted ester. | nih.govacs.org |

Transesterification Processes

Aminolysis Reactions: Mechanistic Insights

The aminolysis of esters is a fundamental reaction in organic chemistry, involving the conversion of an ester to an amide through reaction with an amine. For this compound, this transformation would involve the reaction of the methyl ester group with an external amine.

The mechanism of ester aminolysis is generally accepted to proceed through a nucleophilic acyl substitution pathway. A theoretical study of the aminolysis of model esters provides insights applicable to this process. rsc.org The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. This attack leads to the formation of a transient, high-energy tetrahedral intermediate. rsc.org

This zwitterionic intermediate is characterized by a negatively charged oxygen atom (from the original carbonyl group) and a positively charged nitrogen atom (from the attacking amine). The stability and subsequent breakdown of this intermediate are crucial to the reaction's progress. The driving force for the next step is often the charge separation, which facilitates a proton transfer. rsc.org The tetrahedral intermediate then collapses, expelling the methoxide (B1231860) (–OCH₃) leaving group and forming the more stable amide product. The expelled methoxide is a strong base and will typically deprotonate the positively charged nitrogen of the newly formed amide, yielding the final product and methanol (B129727).

The reaction rate is influenced by several factors, including the nature of the amine nucleophile, the solvent, and the electronic properties of the ester. Phenolic esters with electron-withdrawing groups, for instance, are found to be particularly reactive. rsc.org In the case of this compound, the presence of the electron-donating amino and piperidinyl groups on the aromatic ring would decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of aminolysis compared to an unsubstituted methyl benzoate (B1203000).

Chemical Modifications of the Piperidine (B6355638) Ring System

The piperidine ring offers a site for various chemical modifications, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into functionalization at the nitrogen atom and functionalization at the carbon skeleton of the ring.

The secondary amine nitrogen of the piperidine ring is a nucleophilic center, readily participating in N-functionalization reactions such as alkylation and acylation.

N-Alkylation: This process introduces an alkyl group onto the nitrogen atom, typically through a reaction with an alkyl halide. The reaction proceeds via an SN2 mechanism. N-methylation, a common form of alkylation, is a widely used tool in medicinal chemistry to increase a molecule's lipophilicity and bioavailability. monash.edu Common methods for N-alkylation include the use of sodium hydride and an alkyl iodide (like methyl iodide) or silver oxide with an alkyl iodide. monash.edu For this compound, N-alkylation would convert the secondary piperidine amine into a tertiary amine.

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the piperidine nitrogen. It is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction forms a stable amide bond. 1-(N-acylamino)alkylphosphonium salts can also serve as effective α-amidoalkylating agents in related transformations. nih.gov

The table below summarizes common conditions for these N-functionalization reactions.

| Reaction Type | Reagents | Typical Conditions | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH, Ag₂O) | Varies by substrate; often in an aprotic solvent like DMF. monash.edu | Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine, Et₃N) | Typically in an inert solvent at room temperature or below. | Amide |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Often requires mild heating or a catalyst. | Amide |

Achieving regioselective functionalization of the carbon atoms within the piperidine ring is a significant synthetic challenge. Direct C-H functionalization offers a powerful strategy to install substituents at specific positions (e.g., C2, C3, or C4). The outcome of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov

For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can lead to substitution at different positions. The site selectivity can be directed by the catalyst and the N-protecting group; for example, an N-Boc group with one rhodium catalyst might direct functionalization to the C2 position, while a different protecting group and catalyst could favor the C4 position. nih.gov Another strategy involves the enantioselective lithiation of an N-Boc protected piperidine, followed by transmetallation and a subsequent cross-coupling reaction, which can introduce substituents with high regioselectivity. researchgate.net

Reactions of the Benzoate Core

The aromatic ring of the benzoate core is susceptible to various transformations, including electrophilic substitution and modern cross-coupling reactions.

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring dictate the position of the incoming electrophile. The benzoate core of this compound has three substituents to consider:

Amino Group (-NH₂): A strongly activating, ortho, para-directing group.

Piperidin-1-yl Group (-NC₅H₁₀): A strongly activating, ortho, para-directing group.

Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group.

The directing effects of these groups are summarized in the table below.

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Piperidin-1-yl | C2 | Activating | ortho, para |

| Amino | C5 | Activating | ortho, para |

| Methyl Ester | C1 | Deactivating | meta |

Considering these influences, the most likely positions for electrophilic attack are C4 and C6 , as they are activated by both ortho/para directors. The C3 position is activated by the piperidinyl group but is sterically hindered. The powerful activating nature of the amine and piperidine groups generally overrides the deactivating, meta-directing effect of the ester group.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While reactions on this compound itself are not widely reported, the reactivity of related substituted benzoates provides a strong indication of potential transformations.

One relevant transformation is the decarboxylative cross-coupling of aryl carboxylates with aryl halides. researchgate.net This reaction typically involves converting the ester to a carboxylate salt (e.g., a sodium benzoate), which can then couple with an aryl chloride or bromide in the presence of a palladium catalyst. researchgate.netnih.gov This process effectively replaces the carboxylate group with a new aryl group. The reaction often uses palladium precatalysts, such as those incorporating biaryl monophosphine ligands like XPhos. nih.gov

Furthermore, the amino group could be transformed into a diazonium salt, which is a versatile substrate for various palladium-catalyzed reactions, including the Heck, Suzuki, and Stille couplings. psu.edu These reactions allow for the introduction of a wide array of substituents at the C5 position of the benzoate core. Sodium silanolates derived from heterocyclic silanols have also been shown to undergo palladium-catalyzed cross-coupling with aromatic iodides and bromides under mild conditions. nih.gov

The table below outlines examples of palladium-catalyzed reactions applicable to benzoate derivatives.

| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed |

| Decarboxylative Coupling | Benzoate Salt + Aryl Halide | Pd(0) or Pd(II) with phosphine (B1218219) ligands (e.g., XPhos). nih.gov | Aryl-Aryl |

| Heck Reaction | Diazonium Salt + Alkene | Pd(OAc)₂, Pd/C. psu.edu | Aryl-Alkenyl |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst with ligands like BINAP. researchgate.net | Aryl-Nitrogen |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum for Methyl 5-amino-2-(piperidin-1-yl)benzoate is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their splitting patterns (multiplicities) and coupling constants would confirm their relative positions. The piperidine (B6355638) ring protons would likely appear as a set of complex multiplets in the aliphatic region of the spectrum. The methyl ester group would present as a sharp singlet, and the protons of the primary amine would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The spectrum would show distinct signals for the carbonyl carbon of the ester, the six carbons of the aromatic ring (with variations in chemical shifts due to substitution), the five unique carbons of the piperidine ring, and the single carbon of the methyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected NMR Data for this compound

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m | 115 - 155 |

| -NH₂ | ~5.3 (broad) | s | N/A |

| -OCH₃ (ester) | ~3.8 | s | ~52 |

| Piperidine-H (α to N) | ~2.9 | m | ~53 |

| Piperidine-H (β, γ to N) | 1.5 - 1.8 | m | ~24 - 26 |

| C=O (ester) | N/A | N/A | ~168 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. For this compound (C₁₃H₁₈N₂O₂), HRMS can confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This is particularly useful for analyzing the compound within a reaction mixture or for purity assessment, as it can separate the target molecule from impurities before detection by the mass spectrometer. nih.govshimadzu.comnih.gov Electrospray ionization (ESI) is a common technique used in LC-MS for analyzing aromatic amines, typically forming protonated molecular ions [M+H]⁺ in the positive ion mode. nih.govshimadzu.com

Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 235.1441 |

| [M+Na]⁺ | 257.1260 |

| [M+K]⁺ | 273.0999 |

| [M+NH₄]⁺ | 252.1707 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy of a specific bond vibration.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Piperidine, Methyl) | Stretch | 2850 - 2960 |

| Ester Carbonyl (C=O) | Stretch | 1700 - 1720 |

| Aromatic Ring (C=C) | Stretch | 1500 - 1600 |

| Ester (C-O) | Stretch | 1100 - 1300 |

| Amine (C-N) | Stretch | 1250 - 1350 |

Chromatographic Separation and Purity Determination

Chromatographic techniques are central to assessing the purity of a compound by separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical and chemical industries. moravek.compharmtech.com For a compound like this compound, which possesses moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the most suitable method. americanpharmaceuticalreview.com

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the components. nih.gov The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the main compound from closely related structural isomers and impurities, providing a precise quantitative measure of purity. helixchrom.comsielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring the progress of a chemical reaction and for assessing the purity of fractions during purification. chemistryhall.comlibretexts.orglibretexts.org

The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). rochester.edu As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org The separation is visualized, often under UV light, as distinct spots. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. By comparing the TLC profile of a reaction mixture to that of the starting materials, one can quickly determine if the reaction is complete. libretexts.orgrochester.edu

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, "this compound," due to the presence of a polar primary amino group (-NH2), exhibits limited volatility and may interact unfavorably with standard GC columns, leading to poor peak shape and inaccurate quantification. To overcome these limitations, derivatization strategies are employed to convert the polar amino group into a less polar, more volatile functional group. mdpi.com

Common derivatization approaches for compounds containing amino groups involve acylation, silylation, or alkylation. For "this compound," a common strategy would be acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). These reagents react with the primary amine to form a stable, volatile amide derivative. Another effective method is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace the active hydrogen on the amino group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.com

The choice of derivatizing agent depends on factors such as reaction efficiency, stability of the derivative, and the specific requirements of the GC-detector system, often mass spectrometry (GC-MS), which can provide further structural information based on the fragmentation pattern of the derivatized molecule. mdpi.com

Table 1: Common Derivatization Reagents for GC Analysis of Amines

| Derivatization Strategy | Reagent Example | Resulting Functional Group | Key Advantages |

| Acylation | Trifluoroacetic anhydride (TFAA) | N-Trifluoroacetyl amide | Highly volatile derivatives, good for electron capture detection (ECD). |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Trimethylsilyl amine | Forms stable derivatives, widely applicable. |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | N-tert-butyldimethylsilyl amine | Derivatives are more stable to hydrolysis than TMS derivatives. mdpi.com |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of the molecular structure, including bond lengths, bond angles, and conformational details of "this compound."

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the construction of an electron density map of the molecule, from which the atomic positions can be determined with high precision.

While specific crystallographic data for "this compound" is not publicly available, a representative analysis of a related aminobenzoate derivative, 2-Amino-5-methylpyridinium 3-aminobenzoate, reveals the type of information that can be obtained. researchgate.net In such an analysis, one would determine the crystal system, space group, and unit cell dimensions. Key structural features, such as the planarity of the benzene ring, the conformation of the piperidine ring (likely a chair conformation), and the intramolecular and intermolecular hydrogen bonding interactions involving the amino group and the ester functionality, would be elucidated. researchgate.net

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description | Example Data (for a related compound researchgate.net) |

| Crystal System | The symmetry system to which the crystal belongs. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.123 Å, b = 12.456 Å, c = 14.789 Å, α = 90°, β = 90°, γ = 90° |

| Bond Lengths | The distances between the nuclei of bonded atoms. | C-N, C-O, C-C bond distances would be precisely measured. |

| Bond Angles | The angles formed between three connected atoms. | Angles defining the geometry of the benzene and piperidine rings would be determined. |

| Hydrogen Bonding | The presence and geometry of hydrogen bonds within the crystal lattice. | Intermolecular N-H···O hydrogen bonds are expected. researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) present in a compound. This analysis provides a crucial check on the purity and empirical formula of a synthesized sample of "this compound."

The technique involves the complete combustion of a small, precisely weighed sample of the compound. The combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From the masses of these products, the percentage composition of each element in the original sample can be calculated.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the molecular formula of "this compound," C13H18N2O2. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 66.64 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 7.74 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.96 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.66 |

| Total | 234.299 | 100.00 |

Computational Chemistry and Theoretical Investigations

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemical methods are instrumental in mapping the potential energy surface of a reaction, allowing for the detailed study of reaction pathways, transition states, and intermediates. The formation of Methyl 5-amino-2-(piperidin-1-yl)benzoate, likely synthesized through a C-N cross-coupling reaction like the Buchwald-Hartwig amination, is a prime candidate for such analysis. organic-chemistry.orgwikipedia.org

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure of molecules. nih.gov It is frequently employed to study the mechanisms of catalytic reactions, such as the palladium-catalyzed coupling of an aryl halide (e.g., methyl 2-bromo-5-aminobenzoate) with piperidine (B6355638). acs.orgacs.org

DFT calculations can map out the entire catalytic cycle, which typically involves three main stages: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination. wikipedia.org By calculating the Gibbs free energy of reactants, intermediates, transition states (TS), and products, a detailed reaction profile can be constructed. For instance, in a hypothetical DFT study on the formation of this compound, the calculated activation energies would reveal the rate-determining step of the reaction.

Key findings from DFT studies on analogous C-N coupling reactions include:

Oxidative Addition: The initial step involves the addition of the aryl halide to a low-valent palladium(0) complex. DFT can model the geometry of the resulting Pd(II) intermediate.

Amine Coordination and Deprotonation: The piperidine molecule coordinates to the palladium center, followed by deprotonation by a base. DFT calculations help in understanding the role of the base and the stability of the resulting palladium-amido complex.

Below is a representative data table illustrating the kind of energetic data obtained from a DFT study for the key steps in a Buchwald-Hartwig amination reaction.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| Oxidative Addition | Reactants | 0.0 |

| TS1 | +15.2 | |

| Intermediate 1 | -5.4 | |

| Amine Coordination/Deprotonation | Intermediate 1 + Amine | -5.4 |

| TS2 | +12.8 | |

| Intermediate 2 | -10.1 | |

| Reductive Elimination | Intermediate 2 | -10.1 |

| TS3 | +22.5 | |

| Products + Catalyst | -25.0 |

Note: Data are hypothetical and representative of typical values for palladium-catalyzed amination reactions.

Ab Initio Calculations for Energetics and Reactivity Profiles

Ab initio (from first principles) calculations are another class of quantum chemical methods that solve the electronic Schrödinger equation without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energetics for reaction profiles. These calculations serve to benchmark and validate the results obtained from DFT methods. For a molecule like this compound, high-level ab initio calculations could provide precise energy values for the transition states, confirming the mechanistic pathway and identifying the rate-limiting step with high confidence.

Bond Evolution Theory (BET) for Electron Density Flow Analysis

Bond Evolution Theory (BET) is a more advanced method used to analyze the flow of electron density during a chemical reaction, providing a detailed description of bond formation and breaking processes. By examining the topology of the electron localization function (ELF), BET can pinpoint the exact sequence of electronic events. For the reductive elimination step in the synthesis of this compound, a BET analysis would visualize how the C-N bond is formed. It would describe the transformation of a non-bonding electron basin on the nitrogen atom into a new bonding basin shared between the nitrogen and the carbon of the benzene (B151609) ring, offering a deeper, more nuanced understanding than a simple energetic diagram.

Electronic Structure and Molecular Properties Prediction

Computational methods are also essential for predicting the intrinsic electronic properties of a molecule, which dictate its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Investigations

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, a HOMO-LUMO analysis, typically performed using DFT, would reveal the following:

HOMO Distribution: The HOMO is expected to be localized primarily on the electron-rich parts of the molecule, namely the amino group and the piperidine nitrogen, as well as the aromatic ring. This indicates these are the primary sites for electrophilic attack.

LUMO Distribution: The LUMO is likely distributed over the carbonyl group of the ester and the benzene ring, suggesting these are the sites susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. malayajournal.org A small energy gap suggests the molecule is more reactive and can be easily excited, which might influence its optical properties. nih.govresearchgate.net

The analysis can also elucidate intramolecular charge transfer (ICT) possibilities, where electron density moves from the donor part (amino and piperidinyl groups) to the acceptor part (methyl benzoate (B1203000) group) upon electronic excitation. researchgate.net

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| DFT/B3LYP/6-311G(d,p) | -5.45 | -1.12 | 4.33 |

| DFT/M06-2X/6-311G(d,p) | -5.98 | -0.89 | 5.09 |

Note: Data are hypothetical and representative for a substituted aminobenzoate.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an excellent tool for identifying the sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, an MEP map would typically show:

Negative Potential Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the ester's carbonyl group and the nitrogen atom of the 5-amino group. nih.gov

Positive Potential Regions (Blue): These electron-deficient regions are prone to nucleophilic attack. Such areas would be found around the hydrogen atoms of the amino group and potentially on the carbonyl carbon. researchgate.net

The MEP map provides a clear, intuitive picture of the charge distribution and is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. malayajournal.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, intuitive picture of the electron density distribution in a molecule, closely corresponding to classical Lewis structures. For a molecule like this compound, NBO analysis can elucidate key intramolecular interactions that govern its stability, conformation, and electronic properties.

While specific NBO analysis data for this compound is not available in the published literature, studies on analogous compounds, such as ethyl 4-aminobenzoate, provide significant insights. researchgate.net In these systems, NBO analysis reveals strong hyperconjugative interactions. These interactions involve the delocalization of electron density from occupied (donor) bonding or lone pair orbitals to unoccupied (acceptor) anti-bonding orbitals.

Key interactions typically observed in such structures include:

n → π* interactions : The lone pair (n) on the amino nitrogen atom can delocalize into the anti-bonding (π*) orbitals of the aromatic ring. This interaction is crucial for the electronic communication between the amino group and the benzoate system, influencing the electron density distribution and reactivity of the molecule.

Interactions involving the piperidine ring : The lone pair on the piperidine nitrogen atom can also participate in hyperconjugative interactions with the aromatic ring. The extent of this interaction is highly dependent on the conformation of the piperidine ring relative to the plane of the benzoate ring. researchgate.net

The stabilization energy E(2) associated with these delocalizations quantifies the strength of the interaction. Higher E(2) values indicate a more significant interaction and a greater contribution to the molecule's stability.

Below is an illustrative data table of the principal NBO interactions and their second-order perturbation theory energies (E(2)) for a related compound, ethyl 4-aminobenzoate, calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net This data provides a model for the types of interactions expected in this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N7 | π* (C1-C6) | 41.34 | Amine lone pair to ring anti-bond |

| π (C1-C6) | π* (C2-C3) | 22.51 | Ring π to ring π |

| π (C2-C3) | π (C4-C5) | 20.11 | Ring π to ring π |

| π (C4-C5) | π (C1-C6) | 23.17 | Ring π to ring π |

| LP (2) O13 | σ (C8-O12) | 28.77 | Ester oxygen lone pair to C-O anti-bond |

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, chemical shifts)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting spectroscopic parameters such as vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.netresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Key vibrational modes for this compound would include:

N-H stretching of the amino group.

C=O stretching of the ester group.

C-N stretching of both the amino and piperidinyl groups.

Aromatic C-C stretching and C-H bending modes.

Aliphatic C-H stretching and bending modes of the piperidine and methyl groups.

The following table presents a comparison of selected experimental and calculated (B3LYP/6-311+G(d,p)) vibrational frequencies for the related molecule, methyl benzoate, illustrating the accuracy of such predictions. nih.gov

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1726 | 1725 | Carbonyl Stretch |

| ν(C-O) | 1278 | 1279 | Ester C-O Stretch |

| Ring ν(C-C) | 1602 | 1601 | Aromatic Ring Stretch |

| Ring ν(C-C) | 1585 | 1584 | Aromatic Ring Stretch |

| δ(CH₃) | 1437 | 1439 | Methyl Bend |

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations help in assigning peaks in experimental NMR spectra and can be particularly useful for complex structures where spectral overlap is common.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.

For this compound, conformational analysis would focus on:

Rotation around the C(aryl)-N(piperidine) bond : This determines the orientation of the piperidine ring relative to the benzoate plane. Studies on N-phenylpiperidine have shown that the energy barrier for this rotation is influenced by steric hindrance and electronic effects, such as the conjugation of the nitrogen lone pair with the aromatic π-system. researchgate.net

Piperidine Ring Pucker : The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, twist-boat conformations can also exist and may be relevant in certain environments, such as a protein binding pocket. nih.gov

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecule's conformational dynamics in a simulated environment (e.g., in solution). nih.govnih.govmdpi.com An MD simulation of this compound could reveal:

The preferred conformations in different solvents.

The timescales of conformational transitions, such as chair-to-chair interconversion of the piperidine ring.

The stability of intramolecular hydrogen bonds.

The dynamic interactions between the solute and solvent molecules.

For instance, MD simulations of piperidine derivatives complexed with biological targets have been used to understand the stability of binding poses and the role of specific intermolecular interactions. nih.gov Such simulations track metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the system over time. A stable system will show RMSD values that plateau after an initial equilibration period. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in modern drug discovery for predicting the activity of new compounds and optimizing lead structures.

A QSAR model is a mathematical equation that relates the biological activity of a series of compounds to their physicochemical properties, known as molecular descriptors. These descriptors can be categorized as:

1D : Molecular weight, atom counts.

2D : Topological indices, connectivity indices.

3D : Steric parameters (e.g., from CoMFA - Comparative Molecular Field Analysis) and electronic parameters (e.g., from CoMSIA - Comparative Molecular Similarity Indices Analysis).

For a class of compounds like piperidinyl benzoates, a QSAR study would involve synthesizing and testing a series of analogues with variations at different positions (e.g., on the aromatic ring or the piperidine ring). Computational methods would then be used to generate descriptors for these molecules and build a predictive model.

While a specific QSAR model for this compound analogues is not available, studies on related structures highlight key principles. For example, a QSAR study on benzoylaminobenzoic acid derivatives revealed that antibacterial activity was positively correlated with hydrophobicity, molar refractivity, and the presence of hydroxyl groups. nih.gov Another 3D-QSAR study on aminobenzothiazole derivatives as anticonvulsant agents yielded a statistically robust model that provided insights for designing more potent compounds. nih.gov

A hypothetical QSAR model can be represented by the following general equation:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents coefficients and D represents the calculated molecular descriptors. The statistical quality of such a model is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), with values closer to 1.0 indicating a more robust and predictive model. nih.gov

The insights from such models, often visualized as 3D contour maps, guide medicinal chemists in making structural modifications to enhance desired properties like potency and selectivity while minimizing undesired effects. nih.gov

Research Applications and Emerging Areas in Chemical Sciences

Function as a Crucial Building Block in Organic Synthesis

The utility of Methyl 5-amino-2-(piperidin-1-yl)benzoate as a foundational molecule in organic synthesis is well-established. Its distinct functional groups can be selectively manipulated to construct a wide array of more complex structures, making it a valuable starting material for creating new chemical entities.

Chemical biology relies on the use of small molecules to study and manipulate biological systems. A key strategy in this field is diversity-oriented synthesis, which aims to create large collections, or libraries, of structurally diverse compounds for screening against biological targets. This compound is an excellent starting point for generating such libraries. The primary amino group and the methyl ester provide two distinct points for chemical modification, allowing for the systematic introduction of a wide range of substituents. This approach enables the creation of a focused library of related compounds where the effect of specific structural changes on biological activity can be systematically evaluated. oatext.com This strategy has been employed to explore and optimize chemical scaffolds for various therapeutic targets. researchgate.net

Potential in Materials Science Research

While primarily explored in a biological context, the structural features of this compound suggest its potential as an intermediate in the field of materials science, particularly for organic electronics.

Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic molecules that emit light when an electric current is applied. The performance of these devices is highly dependent on the chemical structure and electronic properties of the organic materials used. pensoft.net Carbon-based materials with polycyclic π-electron systems are widely utilized as organic semiconductors in devices like OLEDs. nih.gov Functionalized aromatic compounds, including aryl-substituted molecules, are often used as building blocks for hole-transport layers, electron-transport layers, or emissive materials within OLEDs. researchgate.netsemanticscholar.orgacs.org Although the direct application of this compound in OLEDs has not been extensively documented, its aromatic core and potential for chemical modification make it a plausible precursor for synthesizing novel organic electronic materials. The amine and benzoate (B1203000) functionalities could be used to build larger, more conjugated systems with tailored electronic properties suitable for optoelectronic applications.

Investigation of Molecular Interactions at the Chemical-Biological Interface

A significant area of research for molecules derived from the this compound scaffold is the investigation of their interactions with biological macromolecules, particularly enzymes. This compound serves as a valuable starting point for the design of specific enzyme inhibitors.

Sortase A

Sortase A (SrtA) is an enzyme found in Gram-positive bacteria, such as Staphylococcus aureus, that is essential for anchoring virulence factors to the bacterial cell wall. mdpi.comrhhz.net Inhibiting SrtA is considered a promising strategy for developing anti-infective agents that disarm bacteria without killing them, potentially reducing the pressure for developing drug resistance. Small molecules are actively being sought as SrtA inhibitors, and the development of these inhibitors often involves screening and synthesizing compounds that can effectively block the enzyme's active site. nih.govmdpi.com The structural framework of this compound provides a foundation for synthesizing candidate molecules for this purpose.

Mcl-1/Bfl-1

Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma/leukemia-1 related protein A1 (Bfl-1) are anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. Developing dual inhibitors that target both Mcl-1 and Bfl-1 is a key therapeutic strategy. Research has led to the discovery of 2,5-substituted benzoic acid derivatives as potent and selective dual inhibitors of Mcl-1 and Bfl-1. oatext.com Starting from an initial hit, chemical modifications led to compounds with significantly improved binding affinity for both proteins while maintaining selectivity over other related anti-apoptotic proteins. oatext.com This work highlights how the core benzoic acid structure, present in this compound, is crucial for this class of inhibitors.

| Compound | Mcl-1 Binding (Kᵢ, μM) | Bfl-1 Binding (Kᵢ, μM) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL |

| Initial Hit (1) | 1.8 ± 0.1 | 1.8 ± 0.2 | > 55-fold | > 55-fold |

| Optimized Cmpd (24) | 0.12 ± 0.01 | 0.12 ± 0.01 | > 833-fold | > 833-fold |

| Data sourced from a study on 2,5-substituted benzoic acid dual inhibitors. oatext.com |

DPP-4

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for the management of type 2 diabetes. DPP-4 inhibitors, known as "gliptins," work by preventing the breakdown of incretin (B1656795) hormones, which in turn helps to regulate blood glucose levels. Many known DPP-4 inhibitors feature heterocyclic ring systems, and structure-activity relationship studies have explored various scaffolds, including those containing piperidine (B6355638) and piperazine (B1678402) rings. nih.govmdpi.com The design of novel DPP-4 inhibitors often involves modifying core structures to optimize binding to the enzyme's active site. Key interactions for potent inhibition often involve a salt bridge between an amino group in the inhibitor and acidic residues (Glu205/Glu206) in the DPP-4 active site. The presence of a piperidine ring and an amino group makes this compound a highly relevant building block for the synthesis of new potential DPP-4 inhibitors.

| DPP-4 Inhibitor | Key Structural Features |

| Alogliptin | Aminopiperidine, Cyanobenzyl group |

| Sitagliptin | β-amino amide, Triazolopiperazine |

| Saxagliptin | Adamantyl group, Cyanopyrrolidine |

| This table summarizes key structural motifs found in approved DPP-4 inhibitors, highlighting the relevance of amine and heterocyclic functionalities. mdpi.com |

Receptor Binding Studies and Ligand Design Principles

The piperidine moiety is a highly valued scaffold in medicinal chemistry, present in numerous FDA-approved drugs. enamine.netresearchgate.net Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for establishing crucial interactions with biological targets. enamine.netresearchgate.net When incorporated into a molecule like this compound, the piperidine ring offers a three-dimensional structure that can be strategically modified to enhance receptor binding affinity and selectivity.

Ligand design principles for piperidine-containing compounds often focus on several key aspects. The nitrogen atom of the piperidine ring can act as a proton acceptor, forming hydrogen bonds with receptor residues. The conformation of the piperidine ring (chair, boat, or twist-boat) can also be critical for optimal binding, and introducing substituents on the ring can lock it into a preferred conformation, thereby reducing the entropic penalty of binding. Furthermore, the piperidine scaffold allows for the exploration of the surrounding chemical space through the introduction of various substituents at different positions, which can lead to enhanced interactions with the target protein. researchgate.net

In the context of aminobenzoic acid derivatives, the amino and ester groups provide additional points for interaction, such as hydrogen bonding and polar interactions. Studies on p-aminobenzoic acid (PABA) derivatives have shown that the presence of the p-aminobenzoyl moiety is often a prerequisite for interaction with certain enzymes. nih.gov The modification of the carboxyl group to an ester, as in this compound, can influence the electronic properties and steric bulk of the molecule, which in turn affects its binding affinity. nih.gov The combination of the piperidine ring and the aminobenzoate core in one molecule presents a rich scaffold for designing ligands that can interact with a variety of receptors. For instance, derivatives of aminobenzoic acid have been investigated for their potential as antimicrobial and cytotoxic agents, with the specific substitutions on the aromatic ring and the nature of the amino group substituent playing a crucial role in their biological activity. mdpi.com

The following table summarizes the key ligand design principles for piperidine-containing compounds:

| Principle | Description | Potential Impact on Binding |

| Conformational Restriction | Introducing substituents or incorporating the piperidine into a bridged or fused ring system to lock its conformation. | Reduces entropic penalty upon binding, can increase affinity and selectivity. |

| Stereochemistry | Synthesis of specific stereoisomers to match the chirality of the receptor binding site. | Can lead to significant differences in binding affinity and biological activity between enantiomers. |

| Hydrogen Bonding | The piperidine nitrogen can act as a hydrogen bond acceptor. Substituents can be added to act as donors or acceptors. | Formation of strong, directional interactions with the receptor, contributing significantly to binding affinity. |

| Hydrophobic Interactions | The carbon framework of the piperidine ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket. | Can enhance binding affinity and influence the overall pharmacokinetic profile of the compound. |

| Vectorial Exploration | Systematic modification of substituent positions on the piperidine ring to probe the topology of the binding site. | Allows for the optimization of interactions and the discovery of new binding pockets. |

Molecular Docking and Protein-Ligand Co-crystallography for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For a molecule like this compound, docking studies can provide valuable insights into its potential binding modes with various protein targets. The piperidine ring, with its chair-like conformation, and the flexible aminobenzoate moiety allow the molecule to adopt different conformations to fit into a binding pocket. Docking simulations can help identify key interactions, such as hydrogen bonds between the amino group or the ester carbonyl and the receptor, as well as hydrophobic interactions involving the piperidine ring and the benzene (B151609) ring. researchgate.net For example, docking studies of piperidine derivatives have been used to understand their binding to enzymes like cyclooxygenase-2 (COX-2), revealing the importance of the piperidine scaffold in orienting the molecule within the active site. nih.gov

Protein-ligand co-crystallography is an experimental technique that provides a high-resolution, three-dimensional structure of a ligand bound to its protein target. acs.orgnih.gov This method is considered the gold standard for understanding protein-ligand interactions as it provides direct evidence of the binding mode, including the precise orientation of the ligand and the specific atomic interactions with the receptor. acs.org While a co-crystal structure for this compound is not publicly available, the principles of co-crystallography can be discussed in the context of piperidine-containing ligands. The process involves crystallizing the protein in the presence of the ligand, a technique known as co-crystallization, or soaking a pre-formed protein crystal in a solution containing the ligand. nih.govpeakproteins.com The resulting crystal structure can reveal conformational changes in the protein upon ligand binding and provide invaluable information for structure-based drug design. domainex.co.ukspringernature.com

The following table outlines the types of interactions that can be analyzed through molecular docking and co-crystallography for a compound with the structural features of this compound:

| Interaction Type | Functional Group Involved | Potential Role in Binding |

| Hydrogen Bonding | Amino group (-NH2), Ester carbonyl (C=O), Piperidine nitrogen | Directional interactions that contribute significantly to binding affinity and specificity. |

| Hydrophobic Interactions | Phenyl ring, Piperidine ring | Non-directional interactions with nonpolar residues in the binding pocket, contributing to overall binding energy. |

| Pi-Pi Stacking | Phenyl ring | Interaction with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. |

| Cation-Pi Interactions | Protonated piperidine nitrogen | Interaction with aromatic residues in the binding site. |

| Van der Waals Forces | Entire molecule | General, non-specific interactions that contribute to the overall stability of the protein-ligand complex. |

Catalysis and Reagent Development Using Piperidine-Based Scaffolds

The piperidine scaffold is not only a key element in drug design but also finds significant application in the field of catalysis and reagent development. Piperidine itself is a widely used secondary amine catalyst in a variety of organic reactions. wikipedia.org Its basicity and nucleophilicity make it an effective catalyst for reactions such as the Knoevenagel condensation, the Michael addition, and the synthesis of enamines. wikipedia.orgacs.org In the Knoevenagel condensation, for instance, piperidine acts as a base to deprotonate the active methylene (B1212753) compound, forming a reactive enolate, and can also activate the carbonyl group by forming an iminium ion. acs.org

Beyond its use as a simple catalyst, the piperidine scaffold is a versatile building block for the development of more complex catalysts and reagents. Chiral piperidine derivatives are extensively used in asymmetric catalysis to induce enantioselectivity in chemical transformations. nih.gov The rigid, chair-like conformation of the piperidine ring can provide a well-defined chiral environment around the catalytic center, leading to high levels of stereocontrol. For example, piperidine-based organocatalysts have been successfully employed in enantioselective Michael additions and aldol (B89426) reactions. acs.org

Furthermore, the development of novel reagents based on the piperidine scaffold is an active area of research. These reagents can be designed to introduce the piperidine moiety into other molecules or to act as specialized bases or ligands in transition metal catalysis. acs.org The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of the steric and electronic properties of these reagents, enabling a wide range of chemical transformations. organic-chemistry.org The synthesis of functionalized piperidines is of great importance for the creation of new building blocks for both medicinal chemistry and materials science. nih.gov

The table below provides examples of reactions where piperidine and its derivatives are used as catalysts or are part of a developed reagent:

| Reaction Type | Role of Piperidine Scaffold | Example |

| Knoevenagel Condensation | Base catalyst | Condensation of an aldehyde or ketone with an active methylene compound. acs.org |

| Michael Addition | Base or organocatalyst | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. |

| Stork Enamine Alkylation | Forms the enamine reagent | Alkylation of ketones or aldehydes via their enamine derivatives. wikipedia.org |

| Asymmetric Synthesis | Chiral organocatalyst | Enantioselective synthesis of complex molecules. acs.org |

| Transition Metal Catalysis | Ligand for the metal center | Modulating the reactivity and selectivity of the metal catalyst. |

Future Directions and Interdisciplinary Research Themes

Sustainable and Green Synthetic Approaches for Scale-Up

The development of environmentally benign and efficient methods for the synthesis of fine chemicals is a paramount goal in modern chemistry. For a molecule like Methyl 5-amino-2-(piperidin-1-yl)benzoate, future research in sustainable synthesis could focus on several key areas. These include the use of safer solvent alternatives, catalytic systems to replace stoichiometric reagents, and process intensification technologies like flow chemistry.

One promising avenue is the exploration of one-pot multicomponent reactions (MCRs). MCRs are highly atom-economical and can significantly reduce waste by combining several synthetic steps into a single operation without isolating intermediates. researchgate.net For instance, a hypothetical green synthesis could involve the reaction of a suitably substituted aminobenzoic acid precursor, piperidine (B6355638), and a methylating agent in a recyclable solvent, potentially catalyzed by a heterogeneous catalyst to simplify purification.

Another area of focus could be the use of bio-based solvents or even solvent-free reaction conditions, which are significant tenets of green chemistry. rsc.org The development of catalytic C-N cross-coupling reactions, perhaps using earth-abundant metals instead of precious metals like palladium, would also represent a significant advance in the sustainable production of this and related compounds.

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Traditional Method | Green Chemistry Alternative | Potential Advantages |

|---|---|---|---|

| Solvent | Dichloromethane, DMF | Water, Ethanol, 2-MeTHF, Supercritical CO2 | Reduced toxicity and environmental impact |

| Catalyst | Stoichiometric bases | Reusable solid acid/base catalysts, Biocatalysts | Ease of separation, lower waste, milder conditions |

| Process | Batch synthesis | Continuous flow synthesis, Microwave-assisted synthesis | Improved safety, better process control, faster reaction times |

Advanced Functionalization for Tailored Molecular Properties

The inherent structure of this compound, featuring an aniline-type amino group, an ester, and a piperidine moiety, offers multiple sites for advanced functionalization. Future research will likely focus on selectively modifying these groups to tailor the molecule's physicochemical properties for specific applications.

The primary amino group is a prime target for derivatization. It can undergo a wide range of reactions, including acylation, sulfonylation, and alkylation, to introduce new functional groups. For example, reaction with various acyl chlorides or sulfonyl chlorides could yield a library of amide or sulfonamide derivatives. These modifications can profoundly impact properties such as solubility, electronic character, and intermolecular interactions.

The aromatic ring itself is another site for modification. Electrophilic aromatic substitution reactions could be explored to introduce substituents at the positions ortho or meta to the amino group, further tuning the electronic landscape of the molecule. The ester group could also be hydrolyzed to the corresponding carboxylic acid, which could then be converted to amides or other esters, providing another layer of diversification.

Chemoinformatics and Machine Learning in Reaction and Compound Design

Chemoinformatics and machine learning are rapidly becoming indispensable tools in chemical research. For this compound, these computational approaches can be leveraged in several ways. Machine learning models, trained on large datasets of chemical reactions, could predict the most efficient and sustainable synthetic routes. These models can help in optimizing reaction conditions such as temperature, catalyst choice, and solvent, thereby reducing the need for extensive empirical screening.

Furthermore, computational tools can be used to design new derivatives of this compound with desired properties. By building quantitative structure-property relationship (QSPR) models, it may be possible to predict how different functionalizations will affect characteristics like solubility, melting point, or electronic properties. This in-silico design process can prioritize the synthesis of the most promising candidates, saving time and resources.

Table 2: Potential Applications of Chemoinformatics and Machine Learning

| Application Area | Methodology | Potential Outcome |

|---|---|---|

| Synthesis Planning | Retrosynthesis prediction algorithms | Identification of novel and efficient synthetic routes |

| Reaction Optimization | Bayesian optimization, neural networks | Prediction of optimal reaction conditions for yield and purity |

| Compound Design | QSPR modeling, generative models | Design of new derivatives with tailored properties |

Exploration of Novel Non-Biological Applications based on Chemical Transformations

While many amine and ester-containing compounds are explored for biological activity, the chemical transformations of this compound could unlock novel non-biological applications. The aromatic amine functionality, for instance, is a common feature in precursors for organic electronic materials.

By systematically exploring the chemical reactivity and transformations of this compound, new avenues for its application in materials science, polymer chemistry, and coordination chemistry may be uncovered, extending its relevance beyond its current scope.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products